molecular formula C22H17NO3 B592998 3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid CAS No. 1451369-32-6

3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid

Cat. No.: B592998
CAS No.: 1451369-32-6
M. Wt: 343.4 g/mol
InChI Key: VCRZMEAJRGIGCT-UHFFFAOYSA-N
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Description

JWH 018 N-propanoic acid metabolite is a derivative of JWH 018, a synthetic cannabinoid. . JWH 018 itself is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. It has been detected in smoking mixtures and herbal blends .

Mechanism of Action

Target of Action

The primary targets of JWH 018 N-propanoic acid metabolite are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

JWH 018 N-propanoic acid metabolite, derived from the aminoalkylindole WIN 55,212-2, acts as a mildly selective agonist of the CB2 receptor . It binds to the CB1 and CB2 receptors with Ki values of 9.0 and 2.94 nM, respectively . This interaction triggers a series of intracellular events, leading to changes in cell function .

Biochemical Pathways

Given its targets, it is likely to influence the endocannabinoid system’s pathways . The downstream effects of these pathways can vary widely, depending on the specific cellular context and the signaling pathways involved .

Pharmacokinetics

It is known that jwh 018 n-propanoic acid metabolite is a major metabolite of jwh 018 that is detectable in urine . This suggests that it undergoes metabolism in the body, which could affect its bioavailability .

Result of Action

Given its agonistic activity at the cb1 and cb2 receptors, it is likely to have effects similar to other cannabinoids, which can include analgesia, anti-inflammatory effects, and impacts on mood .

Action Environment

The action, efficacy, and stability of JWH 018 N-propanoic acid metabolite can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can influence drug metabolism .

Preparation Methods

The synthetic route for JWH 018 N-propanoic acid metabolite involves specific chemical transformations. Unfortunately, detailed synthetic procedures and reaction conditions for its preparation are not widely available in the literature. it is likely synthesized through modifications of the parent compound, JWH 018. Industrial production methods remain proprietary and undisclosed.

Chemical Reactions Analysis

Types of Reactions:: JWH 018 N-propanoic acid metabolite may undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to modifications of the parent structure.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Nucleophilic substitution reactions with appropriate reagents (e.g., alkyl halides) may occur.

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the position of substitution or modification. Unfortunately, detailed information on major products is limited.

Scientific Research Applications

JWH 018 N-propanoic acid metabolite’s research applications are still under investigation

    Forensic Chemistry & Toxicology: Detection in urine samples for drug testing.

    Medicine: Possible therapeutic applications related to cannabinoid receptors.

    Biology: Studying the effects of synthetic cannabinoids on biological systems.

Comparison with Similar Compounds

While JWH 018 N-propanoic acid metabolite shares structural similarities with other synthetic cannabinoids, its unique features are still being explored. Similar compounds include JWH 018 itself and related metabolites, such as JWH 018 N-pentanoic acid metabolite .

Biological Activity

3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid, also known as JWH 018 N-propanoic acid metabolite, is a compound derived from the synthetic cannabinoid JWH 018. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H17NO3
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1451369-32-6
  • InChI Key : VCRZMEAJRGIGCT-UHFFFAOYSA-N

The primary biological activity of this compound is linked to its interaction with cannabinoid receptors:

  • Target Receptors :
    • Central Cannabinoid (CB1) Receptor
    • Peripheral Cannabinoid (CB2) Receptor

This compound acts as a mildly selective agonist at these receptors, influencing the endocannabinoid system's pathways, which are involved in various physiological processes including pain modulation, inflammation, and mood regulation .

Cytotoxicity and Antiproliferative Effects

Recent studies have explored the cytotoxic effects of this compound on various cell lines. The following table summarizes key findings regarding its antiproliferative activity:

Cell LineIC50 (µM)Reference
LNCaP10.20
PC-33.29
T47-D1.33

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant cytotoxicity against T47-D cells, suggesting its potential as an anticancer agent.

Mechanistic Studies

Mechanistic studies have shown that treatment with this compound leads to increased cell death in treated populations compared to controls. Fluorescence microscopy using Hoechst and propidium iodide staining revealed a higher ratio of dead cells post-treatment, indicating effective induction of apoptosis .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is metabolized into various metabolites detectable in biological samples. The pharmacological effects are believed to correlate with its metabolic stability and interactions with cytochrome P450 enzymes, which may influence its efficacy and toxicity profiles .

Case Studies

A notable case study involved the evaluation of this compound's effects in vivo, where it was administered in a controlled setting to assess its analgesic properties. Results indicated a dose-dependent response in pain relief, supporting its potential application in pain management therapies .

Properties

IUPAC Name

3-[3-(naphthalene-1-carbonyl)indol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21(25)12-13-23-14-19(17-9-3-4-11-20(17)23)22(26)18-10-5-7-15-6-1-2-8-16(15)18/h1-11,14H,12-13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRZMEAJRGIGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017340
Record name 3-[3-(Naphthalene-1-carbonyl)-1H-indol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451369-32-6
Record name 3-[3-(Naphthalene-1-carbonyl)-1H-indol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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